{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride
Description
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is a bicyclic organic compound featuring a sulfur atom in the bridgehead position (8-thiabicyclo framework) and a methanamine group at the 3-position of the bicyclo[3.2.1]octane system. It is synthesized via multi-step routes, often involving cycloaddition or ring-closure reactions, as exemplified by the general synthetic pathways for related thiabicyclo compounds . The hydrochloride salt form enhances its stability and solubility for pharmacological applications. This compound is cataloged by suppliers like Enamine Ltd.
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWGYUFDKPHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride typically involves the reaction of a suitable bicyclic precursor with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations:
- Bridgehead Heteroatom: Replacing sulfur (thia) with nitrogen (aza) increases molecular weight and alters electronic properties. For example, the aza analog in has a higher molecular weight (190.72 vs.
- Substituent Impact: The thiophene-methanone derivative () introduces aromaticity and bulkiness, likely affecting target selectivity compared to the simpler methanamine group in the parent compound .
- Biological Relevance : The sulfur atom in {8-thiabicyclo...} may enhance membrane permeability due to its lipophilic character, whereas nitrogen analogs (e.g., ) could improve water solubility .
Pharmacological and Biochemical Comparisons
- Receptor Binding: The methanamine group in {8-thiabicyclo...} may mimic endogenous amines (e.g., dopamine, serotonin), suggesting CNS activity. In contrast, the thiophene-methanone analog () could target enzymes with hydrophobic binding pockets .
Biological Activity
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is a bicyclic compound containing sulfur, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound includes a sulfur atom within a bicyclic framework, which influences its reactivity and interactions with biological macromolecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and leading to various biological effects.
Key Mechanisms:
- Covalent Bond Formation : Interaction with nucleophilic sites on proteins.
- Modulation of Enzyme Activity : Influencing metabolic pathways through enzyme inhibition or activation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
2. Anticancer Properties
Preliminary data suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
3. Dopamine Transporter Inhibition
The compound has been identified as a potent inhibitor of the dopamine transporter (DAT), which is significant for developing treatments for conditions like cocaine addiction .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| {8-Thiabicyclo[3.2.1]octan-3-yl}methanol | Moderate antimicrobial | Lacks potency compared to methanamine derivative |
| {8-Thiabicyclo[3.2.1]octan-3-yl}methylamine | Stronger DAT inhibition | More effective in addiction models |
| {8-Thiabicyclo[3.2.1]octan-3-yl}methyl chloride | Limited biological data | Less studied than other derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
